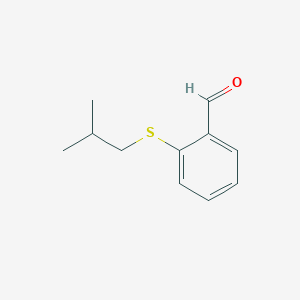

2-(Isobutylthio)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropylsulfanyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFUHCAFTCSSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Synthetic Transformations of 2 Isobutylthio Benzaldehyde

Established Synthetic Routes to 2-(Isobutylthio)benzaldehyde

The synthesis of this compound can be achieved through two primary strategies: the introduction of the isobutylthio moiety onto a pre-existing benzaldehyde (B42025) structure or the functionalization of an isobutylthio-substituted benzene (B151609) ring to introduce the aldehyde group.

Strategies for the Introduction of the Isobutylthio Moiety

A common and effective method for synthesizing this compound involves the nucleophilic aromatic substitution reaction between a 2-halobenzaldehyde, such as 2-bromobenzaldehyde (B122850), and the sodium salt of isobutyl mercaptan. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF). The process begins with the deprotonation of isobutyl mercaptan using a strong base, such as sodium hydride, to generate the corresponding sodium isobutylthiolate. This thiolate then acts as a nucleophile, displacing the halide from the 2-position of the benzaldehyde ring to form the desired this compound. This method is particularly advantageous as it can accommodate various substituents on the benzaldehyde ring, especially alkoxy groups. mdma.ch

The general procedure involves suspending sodium hydride in DMF under an inert atmosphere, followed by the addition of the primary mercaptan. mdma.ch Once the thiolate is formed, the bromobenzaldehyde is added, and the reaction proceeds to completion, often overnight at room temperature. mdma.ch

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Bromobenzaldehyde | Isobutyl mercaptan | 1. Sodium hydride (NaH) 2. Dimethylformamide (DMF) | This compound | mdma.ch |

Benzaldehyde Scaffold Functionalization Approaches

An alternative synthetic approach involves starting with a benzene scaffold that already contains the isobutylthio group and subsequently introducing the aldehyde functionality at the ortho position. This can be accomplished through formylation reactions. One such method is ortho-lithiation followed by formylation. In this process, isobutylthioanisole is treated with a strong organolithium base, such as n-butyllithium, which selectively removes a proton from the ortho position due to the directing effect of the thioether group. The resulting aryllithium species is then quenched with a formylating agent, like N,N-dimethylformamide (DMF), to introduce the aldehyde group, yielding this compound.

Derivatization Strategies for this compound

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations, enabling the synthesis of more complex molecular architectures.

Formation of Schiff Bases and Imines

This compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.orglibretexts.org The pH of the reaction is a critical parameter; it is generally optimal near a pH of 5 to facilitate both the protonation of the hydroxyl intermediate and maintain the nucleophilicity of the amine. libretexts.org These Schiff bases are valuable intermediates in organic synthesis and can be used to construct various nitrogen-containing compounds. nih.govjocpr.comuobaghdad.edu.iq The reaction is reversible and can be driven to completion by removing the water formed during the reaction. operachem.com

| Reactant | Amine | General Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Acid catalyst (e.g., acetic acid), removal of water | Schiff Base/Imine | masterorganicchemistry.comlibretexts.orglibretexts.org |

| This compound | 2,5-Dichloroaniline | Methanol (B129727), reflux | N-(2-(isobutylthio)benzylidene)-2,5-dichloroaniline | jecst.org |

Condensation Reactions, including Aldol (B89426) and Claisen-Schmidt Variants

This compound, lacking α-hydrogens, is an ideal substrate for crossed or mixed aldol condensation reactions, specifically the Claisen-Schmidt condensation. wikipedia.orgmiracosta.edulibretexts.org In this reaction, this compound reacts with an enolizable ketone or aldehyde in the presence of a base, such as sodium hydroxide. gordon.edunih.govumkc.edu The base abstracts an α-hydrogen from the carbonyl partner to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. miracosta.eduyoutube.com The resulting β-hydroxy carbonyl compound readily undergoes dehydration, driven by the formation of a conjugated system, to yield an α,β-unsaturated ketone or aldehyde, often referred to as a chalcone (B49325) derivative. miracosta.edugordon.edulibretexts.org These reactions can be performed under various conditions, including solvent-free methods, to produce high yields of the condensation product. nih.gov

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Claisen-Schmidt | This compound | Acetone | Aqueous NaOH, Ethanol | α,β-Unsaturated Ketone | miracosta.edugordon.edu |

| Claisen-Schmidt | This compound | Cyclopentanone | Solid NaOH, grinding | α,α'-bis-((2-(isobutylthio)phenyl)methylene)cyclopentanone | nih.gov |

Cyclization and Heterocyclic Synthesis Utilizing the Aldehyde Functionality

The aldehyde group of this compound is a key component in the construction of various heterocyclic systems. For instance, it can participate in reactions leading to the formation of quinolines, a significant class of nitrogen-containing heterocycles. nih.gov In the Pomeranz-Fritsch reaction, a Schiff base derived from this compound can undergo acid-catalyzed cyclization to form an isoquinoline (B145761) ring system. thermofisher.com

Furthermore, the aldehyde can be used in multi-component reactions to build complex heterocyclic scaffolds. For example, the reaction of this compound with an amine and an active methylene (B1212753) compound can lead to the formation of substituted pyridines or other related heterocycles. The reactivity of the aldehyde allows for sequential condensation and cyclization steps, providing a versatile route to diverse heterocyclic structures. nih.gov The presence of the ortho-thioether substituent can also influence the regioselectivity of these cyclization reactions and can itself be a handle for further transformations.

| Reaction Type | Reactants | Product Class | Reference |

|---|---|---|---|

| Pomeranz-Fritsch Reaction | This compound, 2,2-Diethoxyethylamine | Isoquinolines | thermofisher.com |

| Condensation/Cyclization | This compound, 1,2-Diamines, 1,2-Diketones | Quinoxalines | researchgate.net |

| Domino Alkylation-Cyclization | Derivatives of this compound, Thioureas | 2-Aminothiazoles | organic-chemistry.org |

Oxidation of the Aldehyde Group

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. However, in the case of this compound, the presence of a sulfur atom, which is susceptible to oxidation, necessitates the use of chemoselective methods. The goal is to oxidize the aldehyde group to a carboxylic acid, yielding 2-(isobutylthio)benzoic acid, without concurrently oxidizing the thioether to a sulfoxide (B87167) or sulfone.

A highly effective and widely used method for this selective transformation is the Pinnick oxidation. nrochemistry.comwikipedia.org This reaction employs sodium chlorite (B76162) (NaClO₂) as the oxidant under mild acidic conditions. nrochemistry.com The active oxidizing species is chlorous acid (HClO₂), which is generated in situ. wikipedia.org

A crucial aspect of the Pinnick oxidation is the use of a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct. nrochemistry.com If not removed, HOCl can lead to undesired side reactions, including reaction with the thioether moiety. wikipedia.org The reaction is typically carried out in a buffered solution to maintain a slightly acidic pH, which is optimal for the selective oxidation of the aldehyde. scribd.com The general tolerance of the Pinnick oxidation for various functional groups makes it a robust method for the synthesis of 2-(isobutylthio)benzoic acid from its corresponding aldehyde. wikipedia.org

Table 1: Representative Conditions for the Pinnick Oxidation of Aromatic Aldehydes This table presents generalized conditions for the Pinnick oxidation, as specific examples for this compound are not readily available in the cited literature. The conditions are adaptable for substrates with sensitive functional groups like thioethers.

| Aldehyde Substrate | Oxidant System | Solvent | Scavenger | Temperature | Yield (%) |

| Aromatic Aldehyde | NaClO₂, NaH₂PO₄ | t-BuOH / H₂O | 2-Methyl-2-butene | Room Temp. | High |

| α,β-Unsaturated Aldehyde | NaClO₂, NaH₂PO₄ | THF / H₂O | 2-Methyl-2-butene | 0 °C to RT | High |

| Aldehyde with sensitive groups | NaClO₂, Buffer | Acetonitrile / H₂O | Hydrogen Peroxide | Room Temp. | High |

Reduction of the Aldehyde Group

The reduction of the aldehyde group in this compound to a primary alcohol affords (2-(isobutylthio)phenyl)methanol. This transformation is readily achieved using a variety of reducing agents. The key is to select a reagent that is chemoselective for the carbonyl group and does not affect the thioether linkage.

Sodium borohydride (B1222165) (NaBH₄) is a mild and highly selective reducing agent that is ideal for this purpose. It efficiently reduces aldehydes and ketones to their corresponding alcohols while being unreactive towards less reactive functional groups, including thioethers. jconsortium.commdma.ch The reaction is typically performed in a protic solvent, such as methanol or ethanol, at room temperature, and generally proceeds with high yields. jconsortium.comresearchgate.net

Another approach is catalytic transfer hydrogenation. This method often utilizes a transition metal catalyst, such as a rhodium or iridium complex, and a hydrogen donor like isopropanol (B130326) or methanol. kjscollege.comnih.gov Transfer hydrogenation can be a greener alternative as it avoids the use of stoichiometric metal hydride reagents. rsc.org These reactions are often highly selective for the reduction of the carbonyl group. nih.gov

Table 2: Conditions for the Selective Reduction of Aromatic Aldehydes to Alcohols This table provides examples of selective reduction methods applicable to aromatic aldehydes containing sensitive functional groups.

| Substrate | Reagent/Catalyst | Hydrogen Donor/Solvent | Conditions | Product | Yield (%) |

| Benzaldehyde | NaBH₄ | Methanol | Room Temp, 15 min | Benzyl alcohol | 96 |

| p-Anisaldehyde | NaBH₄ | Ethanol / H₂O | Ultrasound, 15 min | p-Anisyl alcohol | 96 |

| Aromatic Aldehydes | Iridium Complex | Glucose / Water | 80 °C | Corresponding Alcohol | Good to Excellent |

| Benzaldehyde | Rhodacycle Complex | Methanol | 90 °C | Benzyl alcohol | High |

Green Chemistry Principles and Sustainable Synthetic Approaches in this compound Production

The synthesis of this compound is traditionally achieved through the reaction of 2-bromobenzaldehyde with the sodium salt of isobutyl mercaptan in a polar aprotic solvent like dimethylformamide (DMF). mdma.ch While effective, this method presents several drawbacks from a green chemistry perspective, including the use of a high-boiling, toxic solvent and the generation of salt byproducts. In line with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, several more sustainable synthetic strategies can be envisioned and have been applied to similar syntheses. mdpi.com

Use of Greener Solvents: One of the primary tenets of green chemistry is the use of safer solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing organic reactions "on water" or in aqueous media can offer significant environmental benefits. rsc.orgresearchgate.net For the synthesis of alkylthio-substituted aromatics, the use of water as a solvent, often with the aid of a phase-transfer catalyst, can be a viable alternative to traditional organic solvents. This approach can facilitate the reaction between the water-insoluble organic substrates and the water-soluble reagents.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique that allows the reaction between reactants in immiscible phases. In the context of synthesizing this compound, a phase-transfer catalyst could facilitate the transfer of the isobutyl thiolate anion from an aqueous phase to an organic phase containing the 2-bromobenzaldehyde. This would enable the reaction to proceed in a biphasic system, potentially eliminating the need for homogeneous, hazardous solvents.

Catalytic Approaches: The use of catalysts is preferred over stoichiometric reagents as it reduces waste. While the traditional synthesis is not catalytic, related C-S bond-forming reactions have been developed using catalysts. For instance, copper-catalyzed methods have been employed for the synthesis of 2-substituted benzothiazoles from 2-aminobenzenethiols and various coupling partners in greener solvents like ethanol. organic-chemistry.org Exploring similar catalytic systems for the synthesis of this compound could lead to more atom-economical and environmentally benign processes.

By incorporating these green chemistry principles, the production of this compound can be made more sustainable, safer, and more efficient.

Reaction Mechanisms and Kinetic Studies Involving 2 Isobutylthio Benzaldehyde

Mechanistic Elucidation of Reactions of the Aldehyde Moiety

The aldehyde functional group is a primary site of reactivity in 2-(isobutylthio)benzaldehyde. Its behavior is influenced by the electronic and steric effects of the ortho-isobutylthio substituent.

Nucleophilic Addition MechanismsNucleophilic addition is a characteristic reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.masterorganicchemistry.comlibretexts.orgFor aromatic aldehydes like benzaldehyde (B42025), the reactivity is generally lower than that of aliphatic aldehydes because the resonance effect of the aromatic ring reduces the electrophilicity of the carbonyl carbon.libretexts.orgpressbooks.pubquora.com

The presence of the isobutylthio group in the ortho position would be expected to influence this reactivity. The sulfur atom has lone pairs that could potentially be donated into the aromatic ring, further deactivating the aldehyde group towards nucleophilic attack. Conversely, the inductive effect of the electronegative sulfur atom could slightly increase the electrophilicity of the carbonyl carbon. Steric hindrance from the bulky isobutyl group at the ortho position would also likely play a significant role, potentially impeding the approach of nucleophiles. pressbooks.pub However, without specific kinetic studies on this compound, the net effect of these competing factors remains undetermined.

Mechanistic Pathways of Carbon-Carbon Bond Forming ReactionsAldehydes are crucial substrates in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard additions.alevelchemistry.co.ukvanderbilt.eduvanderbilt.eduThese reactions are fundamental in organic synthesis.organic-chemistry.orgThe success and mechanism of these reactions depend on the electrophilicity of the carbonyl carbon and the steric environment around it.

For this compound, the steric bulk of the ortho substituent would likely be a major factor, potentially favoring the use of smaller nucleophiles or requiring specific catalytic conditions to achieve high yields. The electronic nature of the thioether would also influence the reactivity of the aldehyde. However, a search of the chemical literature reveals no specific studies detailing the mechanistic pathways or outcomes of these reactions when applied specifically to this compound.

Reactivity and Transformations of the Thioether Linkage

The thioether (sulfide) linkage in this compound represents a second reactive site within the molecule.

Oxidation and Cleavage MechanismsThioethers can be readily oxidized, typically to form sulfoxides and then sulfones, using various oxidizing agents like hydrogen peroxide or peroxyacids.masterorganicchemistry.comnih.govThe kinetics of these oxidations can be influenced by the electronic properties of the substituents on the sulfur atom.nih.gov

Cleavage of the C-S bond in thioethers is also a known transformation, which can be achieved with reagents like Raney nickel or through other specific methods that may generate sulfonium (B1226848) intermediates. organic-chemistry.orgnih.gov The selectivity of C(sp³)–S bond cleavage can depend on the nature of the alkyl and aryl groups attached. organic-chemistry.org While these general mechanisms are understood, no specific studies on the oxidation or cleavage of the thioether linkage in this compound have been reported, meaning the specific products, reaction rates, and mechanistic details for this compound are unknown.

Influence of Substituent Effects on Reaction Pathways

The reactivity of the aldehyde functional group in this compound is significantly influenced by the electronic and steric effects of the ortho-isobutylthio substituent. This substituent can modulate the electrophilicity of the carbonyl carbon and influence the accessibility of the reaction center to nucleophiles.

The isobutylthio group, an alkylthio substituent, exhibits a dual electronic nature. The sulfur atom can donate a lone pair of electrons to the benzene (B151609) ring through resonance, which would tend to increase the electron density at the ortho and para positions. This resonance effect would decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic addition reactions. Conversely, the electronegativity of the sulfur atom also allows for an inductive electron-withdrawing effect, which would increase the electrophilicity of the carbonyl carbon. The net electronic effect is a balance of these opposing forces. In many ortho-substituted benzaldehydes, the inductive effect tends to be more significant in influencing reactivity compared to resonance effects. rsc.org

Steric hindrance is another critical factor governed by the isobutylthio group. The bulky isobutyl group can physically obstruct the approach of a nucleophile to the carbonyl carbon. pressbooks.pub This steric hindrance can significantly decrease the rate of reactions, especially those involving bulky nucleophiles or transition states. Studies on other 2-(alkylthio)benzaldehydes have shown that the size of the alkyl group influences the conformation of the aldehyde group, which in turn affects reactivity. cdnsciencepub.com For instance, as the steric bulk of the alkyl group increases, the aldehyde group may be forced out of the plane of the benzene ring, which can alter its reactivity profile.

The interplay of these electronic and steric effects can direct the outcome of reactions. For example, in reactions where multiple pathways are possible, the substituent can favor one over the other.

Table 1: Predicted Influence of the Isobutylthio Group on Different Reaction Types

| Reaction Type | Expected Influence of Isobutylthio Group | Rationale |

| Nucleophilic Addition | Rate decrease | Steric hindrance from the bulky isobutyl group and potential electron donation from sulfur may decrease the electrophilicity of the carbonyl carbon. |

| Oxidation | Rate decrease | Steric hindrance could impede the approach of the oxidizing agent. |

| Reduction | Rate decrease | Similar to oxidation, steric hindrance can slow down the reaction. |

| Electrophilic Aromatic Substitution | Complex effects | The isobutylthio group is an ortho-, para-director. However, the existing ortho-substitution might lead to a mixture of products, with substitution at the para position being favored to minimize steric clash. |

This table is based on established principles of organic chemistry, as direct experimental data for this compound is limited.

Kinetic Analysis of Key Transformations

A kinetic analysis of reactions involving this compound would provide quantitative data on reaction rates and help elucidate the reaction mechanism. Such studies typically involve measuring the rate of reaction under various conditions, such as changing the concentration of reactants, temperature, and solvent.

A common method to analyze the effect of substituents on reaction rates is through a Hammett plot. wikipedia.org This approach correlates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted aromatic compounds with a substituent constant (σ) that quantifies the electronic effect of the substituent. The slope of the plot, known as the reaction constant (ρ), provides insight into the nature of the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups. oxfordreference.com

Due to the steric effects of ortho-substituents, the standard Hammett equation often fails for these compounds. researchgate.net More complex models that separate steric and electronic effects, such as the Taft equation, are often employed for a more accurate analysis.

Table 2: Hypothetical Kinetic Data for the Reaction of Various Substituted Benzaldehydes with a Nucleophile

| Substituent (at ortho position) | Relative Rate Constant (k_rel) |

| -H | 1.00 |

| -CH₃ | 0.85 |

| -SCH₃ | 0.70 |

| -S-isobutyl | 0.50 |

| -C(CH₃)₃ | 0.30 |

This is a hypothetical data table created to illustrate the expected trend based on steric and electronic effects. The values are not based on experimental results for this compound.

The data in this hypothetical table illustrates that as the steric bulk of the ortho-substituent increases from a hydrogen atom to a tert-butyl group, the relative rate of reaction is expected to decrease. The isobutylthio group is expected to have a significant retarding effect on the reaction rate due to its size.

Further kinetic studies, such as determining the activation energy (Ea) and pre-exponential factor (A) through the Arrhenius equation, would provide a more complete picture of the reaction dynamics. Isotope labeling studies could also be employed to pinpoint bond-breaking and bond-forming steps in the reaction mechanism.

Advanced Spectroscopic and Structural Characterization of 2 Isobutylthio Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of 2-(isobutylthio)benzaldehyde in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. The aldehyde proton (CHO) is expected to appear as a singlet in the highly deshielded region of the spectrum, typically around 10.0 ppm, due to the strong electron-withdrawing effect of the carbonyl oxygen. docbrown.info The protons on the aromatic ring will appear in the range of 7.0-8.0 ppm, with their specific shifts and splitting patterns dictated by the ortho-thioether and ortho-aldehyde substitutions. The isobutyl group will present a characteristic set of signals: a doublet for the two methylene (B1212753) protons (SCH₂) adjacent to the sulfur, a multiplet for the single methine proton (CH), and a doublet for the six equivalent methyl protons (CH₃).

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The carbonyl carbon of the aldehyde is the most deshielded, appearing around 190-195 ppm. docbrown.infobrainly.com The aromatic carbons will resonate between 120-140 ppm, with the carbon attached to the sulfur atom (C-S) showing a distinct shift. The carbons of the isobutyl group will appear in the upfield region of the spectrum. Predicted chemical shifts for this compound are detailed in the tables below.

Interactive Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde H | ~10.0 | Singlet (s) | - |

| Aromatic H | ~7.2 - 7.9 | Multiplet (m) | - |

| -S-CH ₂- | ~2.9 | Doublet (d) | ~7.0 |

| -CH -(CH₃)₂ | ~2.0 | Multiplet (m) | ~7.0 |

| -CH-(CH ₃)₂ | ~1.0 | Doublet (d) | ~7.0 |

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O | ~192 |

| Aromatic C -S | ~140 |

| Aromatic C -CHO | ~137 |

| Aromatic C -H | ~125 - 135 |

| -S-C H₂- | ~45 |

| -C H-(CH₃)₂ | ~28 |

| -CH-(C H₃)₂ | ~22 |

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, strong cross-peaks would be expected between the isobutyl group's methine proton and both the adjacent methylene protons and the two methyl groups, confirming the isobutyl moiety's connectivity. Correlations between adjacent aromatic protons would also help in assigning their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each CH, CH₂, and CH₃ group will produce a cross-peak, linking its proton signal to its corresponding carbon signal. This technique would definitively link the proton assignments of the isobutyl group to their respective carbon signals and similarly for the aromatic C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for connecting different structural fragments. Key correlations would be observed from the aldehyde proton to the aromatic carbon it is attached to (C-1) and the adjacent aromatic carbon (C-2). Furthermore, the methylene protons of the isobutyl group (-SCH₂-) would show correlations to the aromatic carbon attached to the sulfur (C-2), providing definitive evidence for the connection between the isobutylthio group and the benzaldehyde (B42025) core.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aromatic aldehyde, typically found around 1700-1705 cm⁻¹. libretexts.orgdocbrown.info The presence of the aldehyde is further confirmed by two weaker C-H stretching bands between 2880 and 2700 cm⁻¹. docbrown.infoopenstax.org Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H stretching and bending vibrations of the isobutyl group are expected in the 2960-2870 cm⁻¹ and 1470-1365 cm⁻¹ regions, respectively. The C-S stretching vibration is typically weaker and appears in the fingerprint region, around 700-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations, which often give strong Raman signals, would be prominent. The C=O and C-S stretching vibrations are also Raman active and can be used for structural confirmation.

Interactive Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 2960 - 2870 | Strong |

| Aldehyde C-H Stretch | IR | 2880 - 2700 | Weak (2 bands) |

| C=O Stretch | IR, Raman | 1705 - 1700 | Very Strong (IR) |

| Aromatic C=C Stretch | IR, Raman | 1600 - 1450 | Medium-Strong |

| Aliphatic C-H Bend | IR | 1470 - 1365 | Medium |

| C-S Stretch | IR, Raman | 700 - 600 | Weak-Medium |

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₁₄OS, Molecular Weight: 194.3 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 194.

The fragmentation pattern is predictable based on the structure. The weakest bond, the C-S bond, can cleave, but a more likely fragmentation pathway involves cleavage of the C-C bond beta to the sulfur atom, leading to the loss of an isobutyl radical (•C₄H₉) to yield a stable fragment. Another characteristic fragmentation for aromatic aldehydes is the loss of a hydrogen atom (M-1) or the entire formyl radical (•CHO, M-29) to give prominent peaks. miamioh.edu

Interactive Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 194 | [C₁₁H₁₄OS]⁺˙ | Molecular Ion (M⁺˙) |

| 137 | [C₇H₅S]⁺ | Loss of isobutyl radical (•C₄H₉) |

| 165 | [C₁₁H₁₃S]⁺ | Loss of formyl radical (•CHO) |

| 193 | [C₁₁H₁₃OS]⁺ | Loss of hydrogen radical (•H) |

| 77 | [C₆H₅]⁺ | Loss of •SCHO and subsequent fragmentation |

X-ray Diffraction Analysis for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. It also elucidates how molecules pack in the crystal lattice and identifies any significant intermolecular interactions, such as hydrogen bonds or π-stacking.

Currently, no published crystal structure for this compound is available in the searched scientific literature. Should a suitable crystal be grown, X-ray analysis would confirm the planarity of the benzaldehyde unit and determine the conformation of the flexible isobutylthio side chain relative to the aromatic ring.

In Situ Spectroscopic Monitoring of Chemical Processes

In situ spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic data without the need for sampling. researchgate.net Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are particularly powerful for this purpose.

For instance, the synthesis of this compound via the reaction of 2-fluorobenzaldehyde with isobutylthiol could be monitored in real-time. An ATR-FTIR probe inserted into the reaction vessel would track the disappearance of the reactant peaks and the simultaneous appearance of the product peaks. Specifically, one could monitor the decrease in the C-F vibrational band of the starting material and the increase in the characteristic C=O absorption of the this compound product around 1700 cm⁻¹. researchgate.net This data allows for the determination of reaction rates, identification of intermediates, and optimization of reaction conditions such as temperature and catalyst loading.

Computational Chemistry and Theoretical Investigations of 2 Isobutylthio Benzaldehyde

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational efficiency. arxiv.orgnih.gov DFT calculations are instrumental in determining the ground-state properties, electronic distribution, and energetics of molecules like 2-(Isobutylthio)benzaldehyde. Functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed to model such systems. nih.govnih.govisca.menih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.govnih.gov For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: The following data are illustrative and based on typical values obtained from DFT calculations on analogous aromatic thioethers and benzaldehydes.

| Parameter | Atom Connection | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C=O | 1.22 Å | |

| C-S (Aromatic) | 1.78 Å | |

| S-C (Isobutyl) | 1.85 Å | |

| Bond Angles | ||

| C-C=O | 124.5° | |

| C-S-C | 103.0° | |

| Dihedral Angle | ||

| C-C-S-C | ±90° (Potential low-energy conformer) |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.orgwpmucdn.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. isca.me A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. isca.me For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and the phenyl ring, while the LUMO is anticipated to be centered on the electron-withdrawing aldehyde (C=O) group. This distribution predicts that the molecule would likely undergo electrophilic attack at the ring or sulfur atom and nucleophilic attack at the carbonyl carbon.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound Note: These values are representative for similar aromatic compounds and are used for illustrative purposes.

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.15 | Nucleophilicity (Electron-donating capability) |

| LUMO Energy | -1.80 | Electrophilicity (Electron-accepting capability) |

| HOMO-LUMO Gap | 4.35 | High kinetic stability, moderate reactivity |

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to verify a molecule's structure. niscpr.res.inresearchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating nuclear magnetic shielding tensors, from which NMR chemical shifts (¹H and ¹³C) can be derived. nih.govliverpool.ac.uk These predictions are valuable for assigning signals in experimental NMR spectra.

IR Frequencies: Theoretical vibrational analysis yields harmonic frequencies corresponding to the fundamental modes of molecular vibration. nih.gov These calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and other systematic errors, can be correlated with experimental peaks in an Infrared (IR) spectrum. This allows for the assignment of specific bands to functional group vibrations, such as the characteristic C=O stretch of the aldehyde and the C-S stretching of the thioether group. researchgate.netnist.gov

Table 3: Predicted Spectroscopic Data for this compound Note: The data presented are hypothetical and serve to illustrate the output of DFT-based spectroscopic predictions.

| Parameter | Atom/Group | Predicted Value |

|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | ~10.1 ppm |

| Aromatic (ring) | 7.2 - 7.9 ppm | |

| Methylene (B1212753) (-S-CH₂-) | ~2.9 ppm | |

| ¹³C NMR | Carbonyl (C=O) | ~192 ppm |

| Aromatic (C-S) | ~140 ppm | |

| Methylene (-S-CH₂-) | ~38 ppm | |

| IR Frequency | C=O Stretch | ~1705 cm⁻¹ |

| C-S Stretch | ~700 cm⁻¹ | |

| Aromatic C-H Stretch | ~3060 cm⁻¹ |

Catalytic Applications and Contributions to Catalysis Research

Role as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis

There is no available information on the use of 2-(Isobutylthio)benzaldehyde as a precursor for synthesizing ligands for either homogeneous or heterogeneous catalysis. The presence of both a sulfur atom and an aldehyde functional group could theoretically allow for its modification into various ligand structures, such as Schiff bases or phosphine-sulfur ligands. However, no such syntheses or applications in catalysis have been reported.

Organocatalytic Properties and Mechanisms

The potential for this compound to act as an organocatalyst has not been investigated. Organocatalysis often relies on the ability of a molecule to activate substrates through mechanisms such as iminium or enamine formation. While the benzaldehyde (B42025) moiety is common in organocatalysis, the specific influence of the 2-(isobutylthio) substituent on such catalytic cycles is unknown.

Mechanistic Studies of Catalytic Cycles Involving this compound Derivatives

As there are no reported catalytic reactions involving this compound or its derivatives, no mechanistic studies have been conducted. Research in this area would first require the discovery of a catalytic application, followed by kinetic and spectroscopic studies to elucidate the reaction mechanism and the role of the catalyst.

Design and Optimization of Catalytic Systems using Computational Methods

Computational chemistry, including methods like Density Functional Theory (DFT), is a powerful tool for designing and understanding catalysts. However, no computational studies have been published that focus on this compound or its derivatives in a catalytic context. Such studies would be valuable for predicting its potential as a ligand or organocatalyst and for guiding experimental work.

Mechanistic Research on Biological Activities in Vitro Focus

Investigation of Antimicrobial Activity Mechanisms in Vitro

Currently, there is a lack of specific studies detailing the antimicrobial mechanisms of 2-(Isobutylthio)benzaldehyde. General studies on benzaldehyde (B42025) derivatives suggest that their antimicrobial properties can be attributed to various cellular interactions. For instance, some benzaldehydes are known to disrupt cell membranes and interfere with microbial metabolic pathways. However, without direct experimental evidence on this compound, any proposed mechanism would be speculative.

Specific cellular targets of this compound have not been identified in the reviewed literature. Research on similar compounds suggests potential interactions with cell wall synthesis, protein function, or nucleic acid replication, but these have not been confirmed for this specific molecule.

Enzyme Inhibition Studies and Mechanistic Understanding

There is no specific information available in the scientific literature regarding the enzyme inhibitory activity of this compound.

Direct evidence of this compound interacting with the active sites of enzymes such as Ribonucleoside Diphosphate Reductase or Carbonic Anhydrase has not been reported. While various benzaldehyde derivatives have been investigated as enzyme inhibitors, these findings cannot be directly extrapolated to the isobutylthio- derivative without specific experimental validation.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Methodologies

The drive for green and efficient chemical synthesis is a cornerstone of modern organic chemistry. liberty.edu Future research on 2-(isobutylthio)benzaldehyde will likely prioritize the development of novel synthetic methodologies that are both high-yielding and environmentally benign. A significant trend is the move towards tandem or one-pot reactions, which streamline synthetic processes by avoiding the costly and time-consuming isolation of intermediates. liberty.eduliberty.edu

One promising approach is the use of directed metalation. This strategy could allow for the precise and regioselective functionalization of the benzaldehyde (B42025) core, followed by the introduction of the isobutylthio group in a single reaction vessel. liberty.edu Another area of exploration involves two-step, one-pot procedures that utilize stable intermediates, such as an aluminum hemiaminal, to protect the reactive aldehyde group during subsequent cross-coupling reactions. acs.orgresearchgate.net Such methods could significantly enhance the efficiency of synthesizing a wide array of substituted benzaldehydes, including the target compound.

| Research Direction | Key Methodologies | Potential Advantages |

| One-Pot Synthesis | Tandem Reactions, Directed Metalation | Reduced waste, lower cost, increased efficiency, fewer purification steps. liberty.eduliberty.edu |

| Reduction/Cross-Coupling | Use of stable intermediates (e.g., aluminum hemiaminal) with organometallic reagents. | High yields, suitability for sensitive functional groups. acs.orgresearchgate.net |

| Green Chemistry Approaches | Utilization of environmentally benign solvents and catalysts. | Minimized environmental impact, enhanced safety. |

Advanced Integration of Experimental and Computational Techniques for Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The future of mechanistic studies for reactions involving this compound lies in the advanced integration of experimental techniques with high-level computational methods.

Density Functional Theory (DFT) is a powerful tool for investigating reaction pathways, identifying transition states, and calculating activation energies. nih.govresearchgate.net For instance, in reactions involving the thioether group, DFT can elucidate the formation of intermediates and predict the most favorable reaction pathways under different conditions. nih.gov When combined with experimental data from techniques like NMR and IR spectroscopy, a comprehensive picture of the reaction mechanism can be constructed. liberty.eduresearchgate.net This integrated approach allows researchers to understand substituent effects, the role of solvents, and the catalytic cycle in intricate detail, paving the way for more rational and targeted synthetic design. nih.gov

Exploration of New Catalytic Paradigms and Materials

Catalysis is at the heart of efficient chemical synthesis. Future research will undoubtedly focus on discovering and developing new catalytic systems for the synthesis and transformation of this compound. This includes exploring novel metal-based catalysts and innovative support materials. For example, research into catalysts like MnMoO4 nanomaterials for the selective oxidation of toluene (B28343) derivatives to benzaldehydes points to new avenues for producing the core structure. acs.org

Furthermore, the immobilization of catalysts, such as gold nanoparticles on zeolite or other solid supports, within microfluidic systems presents a frontier in catalytic science. rsc.org These systems can offer exceptional selectivity and catalyst stability. rsc.org The development of phase-transfer catalysts, such as β-cyclodextrin, in reactive distillation processes also represents an innovative approach to synthesizing benzaldehydes from other precursors. acs.org The application of these advanced catalytic paradigms could lead to breakthroughs in the production and derivatization of this compound.

Deeper Understanding of Structure-Mechanism Relationships for Biological Target Modulation

Sulfur-containing compounds are prevalent in biologically active molecules and play a key role in their interactions with biological targets. google.cmnih.govnih.gov A significant future research direction for this compound is the systematic investigation of its structure-activity relationships (SAR) to modulate specific biological targets.

This involves synthesizing a library of derivatives with modifications to both the benzaldehyde ring and the isobutylthio moiety. These compounds would then be screened for various biological activities. For compounds that show promise, computational modeling and in silico docking studies can be employed to predict interactions with protein targets. nih.gov This approach, combining synthesis, biological screening, and computational analysis, can elucidate the specific structural features responsible for biological activity and guide the design of more potent and selective therapeutic agents. nih.gov

Potential in Advanced Materials Science Applications

The unique combination of a reactive aldehyde group and a sulfur-containing side chain gives this compound potential for applications in materials science. The aldehyde functionality is a versatile handle for immobilization onto polymer backbones or for creating cross-linked networks. nih.govresearchgate.net

Future research could explore the incorporation of this compound as a monomer or functionalizing agent in the development of novel polymers. The thioether group can influence the material's properties, such as its refractive index, thermal stability, and adhesion to surfaces. acs.org For instance, benzaldehyde-functionalized polymers have been used to create vesicles and other nanostructures. acs.org Similarly, polymers containing thioether linkages are known for their unique electronic and optical properties. researchgate.net The copolymerization of phthalaldehyde with functionalized benzaldehydes to create degradable polymer networks is another emerging area where derivatives of this compound could find application. acs.org Investigating these possibilities could lead to the development of advanced materials with tailored properties for applications in electronics, coatings, and biomedical devices.

Q & A

Basic: What are the recommended methods for synthesizing 2-(Isobutylthio)benzaldehyde?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, thiols like isobutylthiol can react with benzaldehyde derivatives under controlled conditions. Key parameters include:

- Catalysts : Copper-based catalysts (e.g., CuCl) enhance reaction efficiency, as seen in similar three-component reactions where Cu catalysts achieved >90% yield of target products .

- Solvent : Polar aprotic solvents (e.g., MeCN) are preferred for their ability to stabilize intermediates .

- Temperature : Room temperature or mild heating (60–80°C) balances reaction speed and selectivity .

Document all conditions (e.g., molar ratios, reaction time) to ensure reproducibility, following guidelines for experimental rigor .

Advanced: How can reaction conditions be optimized to minimize byproduct formation in the synthesis of this compound?

Answer:

Byproduct formation often stems from competing pathways. Systematic optimization strategies include:

- Catalyst Screening : Test transition-metal catalysts (e.g., Cu, T₃P®) to identify selectivity trends. For instance, CuCl at 5 mol% reduced byproducts to <10% in analogous reactions .

- Solvent Effects : Evaluate solvent polarity; non-polar solvents may suppress side reactions but slow kinetics.

- DOE (Design of Experiments) : Use factorial designs to assess interactions between variables (e.g., temperature, catalyst loading). For example, increasing CuCl loading from 5 to 10 mol% did not improve yield, suggesting an optimal threshold .

Contradictory literature data on catalyst performance can be resolved through meta-analysis of reaction conditions and by validating results with spectroscopic monitoring (e.g., GC-MS) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with aldehydic protons appearing at ~10 ppm and thioether protons at 2–3 ppm .

- FT-IR : A strong C=O stretch (~1700 cm⁻¹) and C-S stretch (~650 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

For crystallographic validation, use SHELX programs to refine X-ray diffraction data, ensuring accurate bond-length and angle measurements .

Advanced: How do computational methods aid in predicting the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic attacks. For example, electron-deficient aldehydes show higher reactivity in thiol additions.

- Molecular Dynamics : Simulate solvent effects on reaction pathways to optimize conditions in silico.

- Docking Studies : If studying biological interactions, dock the compound into enzyme active sites to hypothesize binding modes.

While not directly covered in the evidence, these methods align with best practices for mechanistic studies .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- First Aid : For exposure, flush eyes with water for 15 minutes and wash skin with soap .

- Ventilation : Use fume hoods to avoid inhalation risks, as toxicological data are incomplete .

Document all incidents and consult safety data sheets (SDS) for protocol updates .

Advanced: How can contradictory data in the literature regarding catalytic efficiency be resolved?

Answer:

- Control Experiments : Replicate studies under identical conditions to isolate variables (e.g., catalyst purity, moisture levels) .

- Advanced Characterization : Use in situ techniques like Raman spectroscopy to monitor catalyst behavior during reactions.

- Meta-Analysis : Compare datasets across studies to identify trends. For example, Cu catalysts outperform T₃P® in high-temperature reactions but show similar efficacy at room temperature .

Basic: What are the critical parameters to document for ensuring reproducibility?

Answer:

- Reaction Conditions : Solvent, temperature, catalyst loading, and molar ratios .

- Characterization Data : NMR shifts, IR peaks, and chromatographic retention times .

- Purification Methods : Column chromatography details (e.g., solvent system, Rf values) .

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to structure experimental sections clearly .

Advanced: What strategies elucidate the reaction mechanism of this compound in multi-component reactions?

Answer:

- Isotopic Labeling : Use deuterated reagents to track proton transfer steps.

- Kinetic Studies : Measure rate constants under varying conditions to propose rate-determining steps.

- Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates via HPLC .

For example, GC-MS analysis in styrene oxidation identified benzaldehyde as a byproduct, clarifying competing oxidation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.